

# 2-Bromo-6-tert-butylpyridine: A Comprehensive Technical Guide for Synthetic Applications

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## Compound of Interest

Compound Name: 2-Bromo-6-tert-butylpyridine

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## Introduction

**2-Bromo-6-tert-butylpyridine** is a versatile heterocyclic building block that has garnered significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, namely the sterically demanding tert-butyl group and the reactive bromine atom on the pyridine scaffold, offer a powerful platform for the construction of complex molecular architectures. The bulky tert-butyl group can influence the conformation of molecules, provide steric shielding, and enhance solubility in organic solvents, while the bromine atom serves as a key handle for a variety of cross-coupling reactions. This guide provides an in-depth overview of the synthesis, properties, and key applications of **2-Bromo-6-tert-butylpyridine**, complete with experimental protocols and data to facilitate its effective use in research and development.

## Physicochemical Properties and Safety Information

**2-Bromo-6-tert-butylpyridine** is a liquid at room temperature.[1] While a specific Safety Data Sheet (SDS) for **2-Bromo-6-tert-butylpyridine** is not readily available, data for the closely related compound 2-bromo-4-tert-butylpyridine suggests that it should be handled with care.[2] It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat.[3]

Property	Value	Reference
CAS Number	195044-14-5	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> BrN	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	214.10 g/mol	<a href="#">[5]</a>
Physical State	Liquid	<a href="#">[1]</a>
Purity	Typically ≥95%	<a href="#">[6]</a>

#### Safety Precautions:

- Handling: Avoid contact with skin and eyes. Do not breathe vapors. Handle in a well-ventilated area or fume hood.[\[2\]](#)[\[3\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[7\]](#)
- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[\[8\]](#)

## Synthesis of 2-Bromo-6-tert-butylpyridine

A common method for the synthesis of **2-Bromo-6-tert-butylpyridine** involves the reaction of 2,6-dibromopyridine with a Grignard reagent, such as tert-butylmagnesium chloride.[\[9\]](#)

## Experimental Protocol: Synthesis from 2,6-Dibromopyridine

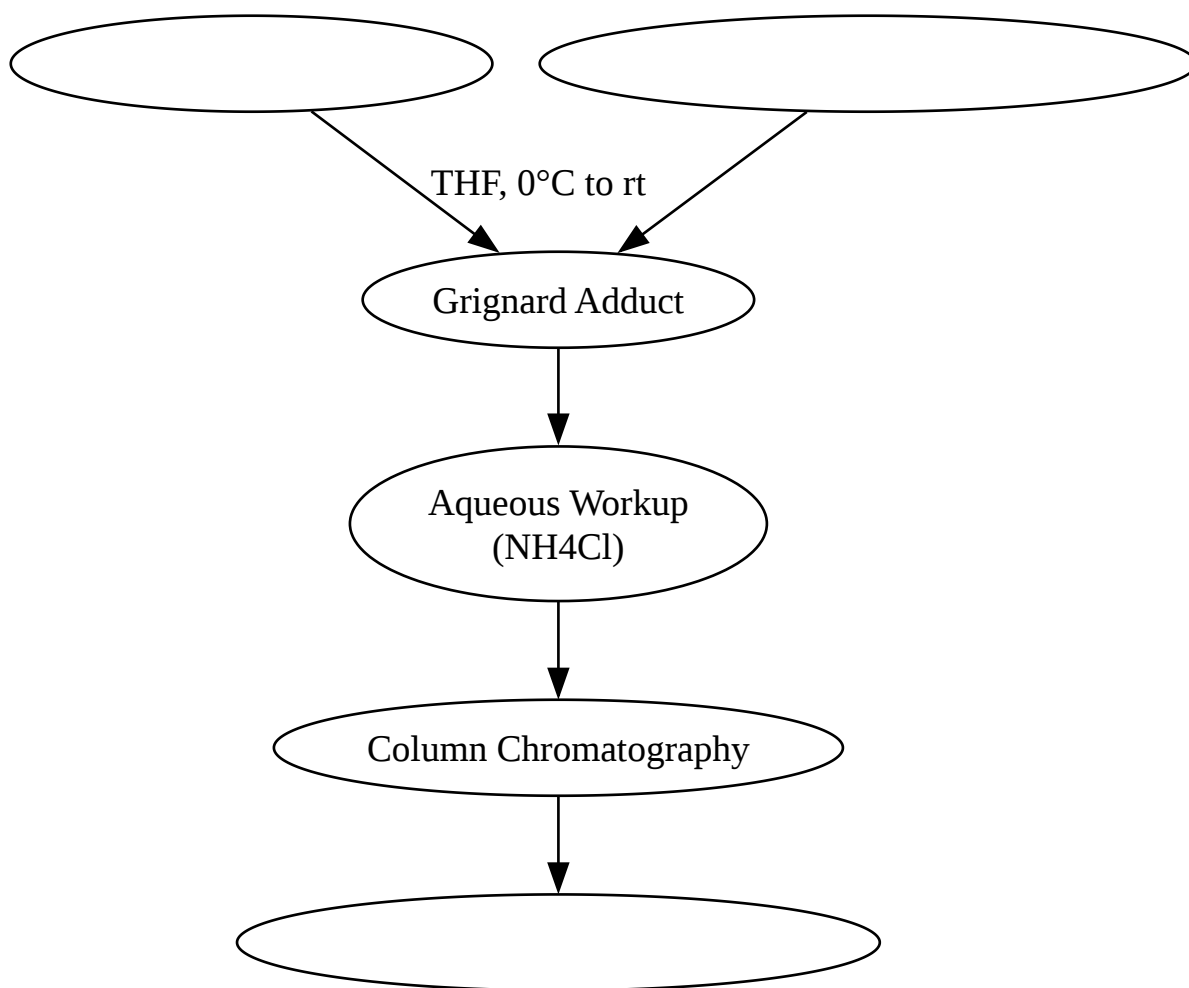
#### Materials:

- 2,6-Dibromopyridine
- tert-Butylmagnesium chloride (1.0 M solution in THF)
- Iodine (catalyst)

- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- In a three-necked flask under a nitrogen atmosphere, dissolve 2,6-dibromopyridine (14.24 g) and a catalytic amount of iodine screen copper (I) (0.61 g) in anhydrous THF (180 mL).<sup>[9]</sup>
- Cool the solution to 0 °C in an ice bath.
- Slowly add a 1.0 M solution of tert-butyilmagnesium chloride in THF (70 mL) dropwise to the cooled solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.<sup>[9]</sup>
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
- Extract the mixture with ethyl acetate (100 mL).
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using hexane as the eluent to yield **2-bromo-6-tert-butylpyridine** (10 g).<sup>[9]</sup>



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## Spectroscopic Data

While specific, experimentally verified spectra for **2-Bromo-6-tert-butylpyridine** are not widely published, the following are expected characteristic features based on its structure and data from analogous compounds.

Spectroscopic Data	Expected Characteristics
<sup>1</sup> H NMR	A singlet for the tert-butyl protons (around 1.3 ppm). Three aromatic protons in the pyridine ring, exhibiting coupling patterns typical of a 2,6-disubstituted pyridine.
<sup>13</sup> C NMR	Resonances for the quaternary and methyl carbons of the tert-butyl group. Signals for the six carbons of the pyridine ring, with the carbon bearing the bromine atom shifted downfield.
IR Spectroscopy	C-H stretching vibrations for the alkyl and aromatic groups (around 2850-3100 cm <sup>-1</sup> ). Aromatic C=C and C=N stretching vibrations (around 1400-1600 cm <sup>-1</sup> ). C-Br stretching vibration (typically below 1000 cm <sup>-1</sup> ). <a href="#">[10]</a> <a href="#">[11]</a>
Mass Spectrometry	A molecular ion peak (M <sup>+</sup> ) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes ( <sup>79</sup> Br and <sup>81</sup> Br). <a href="#">[4]</a> Fragmentation may involve the loss of a methyl group (M-15) or the entire tert-butyl group (M-57). <a href="#">[12]</a> <a href="#">[13]</a>

## Reactivity and Applications as a Synthetic Building Block

The bromine atom at the 2-position of **2-Bromo-6-tert-butylpyridine** is the primary site of reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The steric hindrance from the adjacent tert-butyl group can influence the reactivity and selectivity of these transformations.

### Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. **2-Bromo-6-tert-butylpyridine** can be coupled with a variety of aryl and heteroaryl boronic acids or

esters to generate 2-aryl-6-tert-butylpyridine derivatives. These products are valuable scaffolds in medicinal chemistry and materials science.[14]

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Materials:

- **2-Bromo-6-tert-butylpyridine**
- (4-Methoxyphenyl)boronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Toluene
- Water
- Ethyl acetate
- Brine

Procedure: (Adapted from a general protocol for 2-bromopyridines)[15]

- To an oven-dried Schlenk flask, add **2-Bromo-6-tert-butylpyridine** (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
- Seal the flask and evacuate and backfill with argon or nitrogen three times.
- Add degassed toluene (8 mL) and water (2 mL) via syringe.
- Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. **2-Bromo-6-tert-butylpyridine** can be coupled with a wide range of primary and secondary amines to produce 2-amino-6-tert-butylpyridine derivatives, which are important intermediates in drug discovery.[16]

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Materials:

- **2-Bromo-6-tert-butylpyridine**
- Morpholine
- BrettPhos Pd G3 precatalyst
- Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
- Anhydrous toluene
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine

Procedure: (Adapted from a general protocol for 2-bromobenzimidazoles)

- In a glovebox, add **2-Bromo-6-tert-butylpyridine** (1.0 mmol), BrettPhos Pd G3 precatalyst (0.02 mmol), and a stir bar to an oven-dried reaction vial.
- Add morpholine (1.2 mmol).
- Add anhydrous toluene (2 mL) followed by a 1 M solution of LiHMDS in THF (1.5 mL, 1.5 mmol).
- Seal the vial and heat the reaction mixture to 100 °C with stirring.
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
- Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
- Concentrate under reduced pressure and purify the crude product by flash column chromatography.

## Application in Drug Discovery: Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in a wide range of biologically active compounds, including kinase inhibitors. The p38 MAP kinase, for instance, is a key target in the development of anti-inflammatory drugs.<sup>[2][5][17][18]</sup> The 2-arylpyridine motif, accessible through Suzuki-Miyaura coupling of **2-Bromo-6-tert-butylpyridine**, is a common feature in many p38 MAP kinase inhibitors. The tert-butyl group can provide beneficial steric interactions within the kinase's active site.

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## Conclusion



**2-Bromo-6-tert-butylpyridine** is a valuable and versatile building block for organic synthesis. Its unique combination of a sterically demanding tert-butyl group and a reactive bromine atom on a pyridine core allows for the strategic and efficient construction of a wide array of complex molecules. The amenability of the bromine atom to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust platform for the synthesis of substituted pyridines with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors, as well as in materials science. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this important synthetic intermediate in their research endeavors.

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